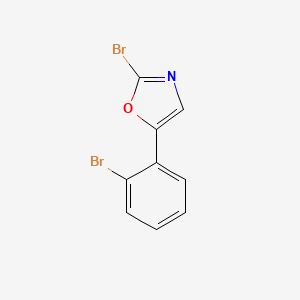![molecular formula C7H4NNaO2S2 B13130098 Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
Sodium thieno[2,3-b]pyridine-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium thieno[2,3-b]pyridine-5-sulfinate is a heterocyclic compound with the molecular formula C₇H₄NNaO₂S₂. It is a derivative of thieno[2,3-b]pyridine, a class of compounds known for their diverse pharmacological and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium thieno[2,3-b]pyridine-5-sulfinate typically involves the reaction of thieno[2,3-b]pyridine derivatives with sulfinating agents. One common method is the reaction of thieno[2,3-b]pyridine with sodium sulfinate under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium thieno[2,3-b]pyridine-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and various substituted thieno[2,3-b]pyridine derivatives .
Applications De Recherche Scientifique
Sodium thieno[2,3-b]pyridine-5-sulfinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of sodium thieno[2,3-b]pyridine-5-sulfinate involves its interaction with molecular targets such as enzymes and receptors. For example, thieno[2,3-b]pyridine derivatives have been shown to modulate G protein-coupled receptors (GPCRs) and inhibit protein kinases . These interactions can lead to various biological effects, including anti-proliferative and neurotropic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine: The parent compound with similar pharmacological properties.
Pyridine derivatives: Compounds like sulfapyridine and thienopyridine with antimicrobial activities.
Benzo[4,5]thieno[2,3-b]pyridine: Used in materials science for high triplet energy materials.
Uniqueness
Sodium thieno[2,3-b]pyridine-5-sulfinate is unique due to its sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives . This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H4NNaO2S2 |
|---|---|
Poids moléculaire |
221.2 g/mol |
Nom IUPAC |
sodium;thieno[2,3-b]pyridine-5-sulfinate |
InChI |
InChI=1S/C7H5NO2S2.Na/c9-12(10)6-3-5-1-2-11-7(5)8-4-6;/h1-4H,(H,9,10);/q;+1/p-1 |
Clé InChI |
DZVRBDDGJHGNPE-UHFFFAOYSA-M |
SMILES canonique |
C1=CSC2=NC=C(C=C21)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
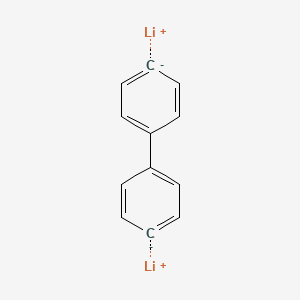

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)
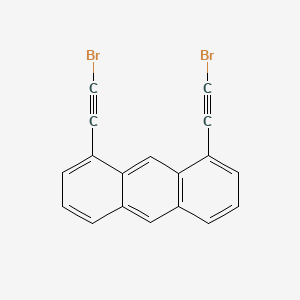
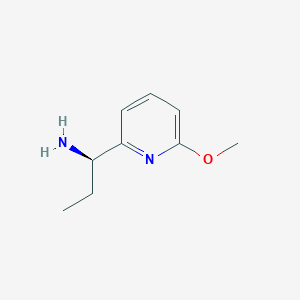
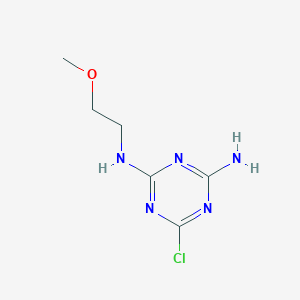
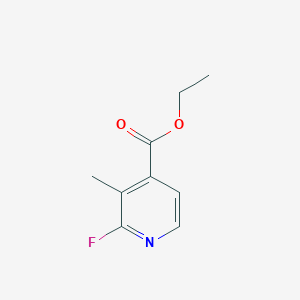
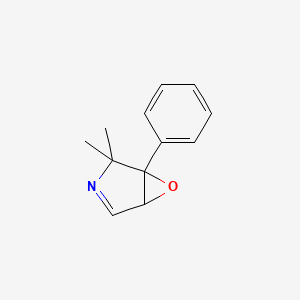
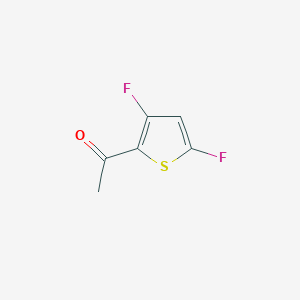
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)
